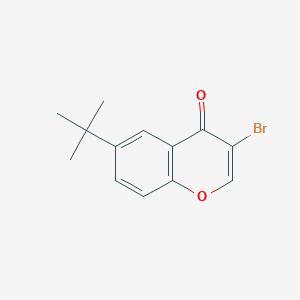

3-Bromo-6-tert-butyl-4H-1-benzopyran-4-one

Description

Contextualization of the Chromone (B188151) Scaffold in Heterocyclic Chemistry

The chromone scaffold, a bicyclic ether consisting of a benzene (B151609) ring fused to a γ-pyrone ring, is a privileged structure in the realm of organic chemistry. stackexchange.comijrpc.com Its inherent chemical stability, coupled with the reactivity of its constituent functional groups, makes it an attractive synthetic target and a versatile building block for more complex molecules. rsc.org Chromone derivatives are ubiquitous in nature, forming the core of a vast array of flavonoids and other biologically active compounds. ijrpc.com This natural prevalence has inspired chemists to explore the synthesis and functionalization of the chromone nucleus, leading to a rich and diverse field of study within heterocyclic chemistry. The electronic nature of the chromone ring system, characterized by the electron-withdrawing effect of the pyrone ring and the aromaticity of the benzene ring, dictates its reactivity and provides multiple sites for chemical modification.

Significance of Halogenated and Alkyl-Substituted Chromones as Synthetic Intermediates and Molecular Scaffolds

The introduction of halogen atoms and alkyl groups onto the chromone scaffold dramatically enhances its utility as a synthetic intermediate. Halogenated chromones, particularly those brominated at the 3-position, are highly valuable precursors for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.orgnih.govresearchgate.net The bromine atom can be readily displaced or participate in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents and the construction of complex molecular architectures. rsc.org This functionalization is pivotal in the fields of medicinal chemistry and materials science, where precise control over molecular structure is paramount for achieving desired biological or physical properties. mdpi.comresearchgate.net

Similarly, the presence of an alkyl substituent, such as a tert-butyl group, on the benzene portion of the chromone scaffold serves several important functions. The bulky tert-butyl group can exert significant steric and electronic effects, influencing the regioselectivity of subsequent chemical transformations. stackexchange.comquizlet.comwikipedia.org In electrophilic aromatic substitution reactions, the tert-butyl group is known to be an ortho-, para-director, although the steric hindrance it imposes often favors substitution at the para position. stackexchange.comquizlet.com This directing effect is crucial for achieving regiocontrol in the synthesis of polysubstituted chromone derivatives. Furthermore, the lipophilicity imparted by the tert-butyl group can be advantageous in modulating the physicochemical properties of the final molecule, a key consideration in drug design. researchgate.net

Research Rationale for Investigating 3-Bromo-6-tert-butyl-4H-1-benzopyran-4-one

The specific combination of a bromine atom at the 3-position and a tert-butyl group at the 6-position of the chromone scaffold in this compound creates a molecule of significant synthetic interest. The tert-butyl group at the 6-position is anticipated to direct further electrophilic substitution to the 5 and 7-positions, while the bromine at the electron-deficient 3-position provides a handle for a diverse array of synthetic transformations. This dual functionalization allows for a modular and strategic approach to the synthesis of highly substituted chromone derivatives.

The investigation into this particular compound is driven by the need for versatile building blocks in the synthesis of complex organic molecules. The ability to selectively functionalize both the benzenoid and pyrone rings of the chromone scaffold is highly desirable. Research in this area aims to explore the reactivity of this compound and to establish it as a readily accessible intermediate for the synthesis of novel compounds with potential applications in various fields of chemical science. The unique substitution pattern of this compound offers a platform for the development of new synthetic methodologies and the creation of libraries of diverse chromone-based compounds.

Structure

3D Structure

Properties

CAS No. |

288399-52-0 |

|---|---|

Molecular Formula |

C13H13BrO2 |

Molecular Weight |

281.14 g/mol |

IUPAC Name |

3-bromo-6-tert-butylchromen-4-one |

InChI |

InChI=1S/C13H13BrO2/c1-13(2,3)8-4-5-11-9(6-8)12(15)10(14)7-16-11/h4-7H,1-3H3 |

InChI Key |

BMGAFYQPEZYXJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OC=C(C2=O)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 6 Tert Butyl 4h 1 Benzopyran 4 One

General Strategies for 4H-1-Benzopyran-4-one Core Synthesis

The foundational 4H-1-benzopyran-4-one (chromone) ring system is a prevalent scaffold in numerous biologically active compounds. ijmrset.com Its synthesis has been extensively studied, leading to a variety of effective methodologies. These routes typically begin with appropriately substituted phenols or their derivatives, which are then cyclized to form the characteristic bicyclic structure. For the target molecule, the synthesis would commence from a precursor bearing a tert-butyl group, such as 4-tert-butylphenol (B1678320), which is then converted into a suitable intermediate like 4-tert-butyl-2-hydroxyacetophenone.

Cyclization Reactions from Substituted Phenols or Acetophenones

One of the most traditional and reliable methods for constructing the 4H-1-benzopyran-4-one core involves the cyclization of 1-(2-hydroxyphenyl)-1,3-diones. These diketone intermediates are typically generated in situ from ortho-hydroxyacetophenones.

A key example is the Baker-Venkataraman rearrangement . In this process, an ortho-hydroxyacetophenone is first acylated. The resulting ester then undergoes a base-catalyzed rearrangement to form the 1,3-diketone, which is subsequently cyclized under acidic conditions to yield the chromone (B188151) core. ijmrset.com Another classical approach is the Allan-Robinson reaction , which condenses an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) to form the benzopyran-4-one structure.

These methods offer a robust pathway to the core, with the substitution pattern on the final product being determined by the initial choice of the substituted phenol (B47542) or acetophenone.

Chalcone (B49325) Intermediary Routes

An alternative and widely used pathway proceeds through a chalcone intermediate. This method involves the Claisen-Schmidt condensation of a substituted ortho-hydroxyacetophenone with a suitable aldehyde in the presence of a base. researchgate.net For the synthesis of the 6-tert-butyl substituted core, 4-tert-butyl-2-hydroxyacetophenone would be the starting ketone.

The resulting 2'-hydroxychalcone (B22705) undergoes an oxidative cyclization to form the benzopyran-4-one ring. This cyclization can be promoted by various reagents, such as iodine in DMSO or selenium dioxide. nih.gov A key variation of this route is the Emilewicz–von Kostanecki cyclization , where the chalcone is first brominated to form a chalcone dibromide. This intermediate then cyclizes upon treatment with a base to yield the flavone (B191248) (2-aryl-4H-1-benzopyran-4-one) structure. nih.gov

Table 1: Comparison of Chalcone Cyclization Methods

| Method | Key Reagents | Intermediate | Advantages |

| Oxidative Cyclization | I2/DMSO | 2'-Hydroxychalcone | Direct, often high-yielding |

| Emilewicz–von Kostanecki | Br2, Base | Chalcone Dibromide | Provides access to flavones |

Vilsmeier-Haack Methodology for Formylchromone Precursors

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds and serves as an excellent strategy for producing 3-formylchromones, which are versatile synthetic precursors. ijmrset.comresearchgate.net The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). nih.govijrpc.com

When applied to an ortho-hydroxyacetophenone (e.g., 4-tert-butyl-2-hydroxyacetophenone), the Vilsmeier-Haack reaction proceeds via electrophilic substitution to introduce a formyl group at the C3 position while simultaneously effecting cyclization to form the benzopyran-4-one ring. nih.govresearchgate.net This method provides the 3-formyl-6-tert-butyl-4H-1-benzopyran-4-one intermediate in high yields. nih.govresearchgate.net The resulting aldehyde group at the C3 position can then be used as a synthetic handle for further transformations if desired, although direct bromination of the chromone core is often more straightforward.

Microwave-Assisted Synthetic Approaches

The application of microwave irradiation has become a valuable tool in organic synthesis for its ability to significantly reduce reaction times, improve yields, and enhance reaction efficiency. minia.edu.eguci.edu Many of the classical methods for synthesizing the 4H-1-benzopyran-4-one core can be adapted for microwave-assisted conditions.

For instance, the cyclization of 1-(2-hydroxyaryl)-1,3-propanediones can be achieved in minutes under microwave irradiation in the presence of a catalyst like copper(II) chloride. ijrpc.com Similarly, base-promoted condensations and one-pot multi-component reactions benefit from microwave heating, leading to rapid and efficient assembly of the chromone scaffold. ijrpc.comnih.gov This technology offers a greener and more time-efficient alternative to conventional heating methods for preparing the 6-tert-butyl-4H-1-benzopyran-4-one intermediate. uci.edu

One-Pot and Multi-Component Reaction Sequences

For example, a one-pot synthesis of benzopyran-4-ones can be achieved through a tandem Michael addition and cyclization sequence. youtube.comorganic-chemistry.org MCRs, which involve the reaction of three or more starting materials in a single pot, are particularly powerful for generating molecular diversity and have been successfully applied to the synthesis of various 4H-pyran derivatives. nih.govresearchgate.net Applying these principles to the synthesis of the target molecule could involve combining the formation of the 1,3-dicarbonyl intermediate and its subsequent cyclization into a single, efficient step.

Regioselective Bromination Strategies at the C3 Position

Once the 6-tert-butyl-4H-1-benzopyran-4-one core is synthesized, the final step is the introduction of a bromine atom at the C3 position. The C2-C3 double bond in the pyrone ring is susceptible to electrophilic attack, allowing for regioselective halogenation.

A common and direct method is the electrophilic substitution reaction using molecular bromine (Br₂) in a suitable solvent such as acetic acid, chloroform, or carbon tetrachloride. uci.edunih.gov The reaction proceeds via the formation of a bromonium ion intermediate across the C2-C3 double bond, followed by the elimination of hydrogen bromide to yield the 3-bromo substituted product.

For substrates that may be sensitive to the acidic conditions generated by HBr, or to achieve higher selectivity, alternative brominating agents are employed. N-Bromosuccinimide (NBS) is a milder source of electrophilic bromine. More advanced and highly selective methods for the 3-bromination of flavones (a subclass of chromones) have been developed, utilizing reagents such as:

A combination of a bromide salt (e.g., R₄NBr) and an oxidant like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂).

A system of Oxone® and potassium bromide, which generates the active halogenating species in situ.

Another strategy involves the bromination of a 1,3-diketone precursor before the cyclization step. Selective bromination of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones with ammonium (B1175870) bromide and ammonium persulfate yields the 2-bromo derivative, which upon cyclodehydration gives the 3-bromoflavone directly. This approach integrates the bromination step earlier in the synthetic sequence.

Table 2: Selected Reagents for C3-Bromination of Chromones

| Reagent System | Conditions | Selectivity | Reference |

| Br₂ in Acetic Acid | Room Temperature | Good | uci.edu |

| N-Bromosuccinimide (NBS) | Radical initiator (AIBN) or light | Good, milder conditions | |

| R₄NBr / PhI(OAc)₂ | Mild conditions | High C3-selectivity | |

| Oxone® / KBr | Methanol, followed by base | Good to excellent yields | |

| NH₄Br / (NH₄)₂S₂O₈ | On diketone precursor, solvent-free | High, before cyclization |

By selecting the appropriate combination of core synthesis and subsequent regioselective bromination, the target compound 3-Bromo-6-tert-butyl-4H-1-benzopyran-4-one can be synthesized efficiently and with high purity.

Direct Bromination of 4H-1-Benzopyran-4-one Derivatives

The direct bromination of a pre-formed 6-tert-butyl-4H-1-benzopyran-4-one presents a straightforward approach to the target molecule. This reaction is an electrophilic substitution on the enol or enolate form of the α,β-unsaturated ketone system within the pyranone ring. The C3 position is electronically activated for such an attack.

The reaction typically involves treating the 6-tert-butyl-4H-1-benzopyran-4-one substrate with molecular bromine (Br₂) in a suitable solvent. orgsyn.org Common solvents include acetic acid, which can facilitate the reaction by promoting enolization. The electron-rich nature of the double bond at the C2-C3 position readily reacts with the electrophilic bromine.

Table 1: Comparison of Solvents for Direct Bromination

| Solvent | Typical Reaction Conditions | Observations |

|---|---|---|

| Acetic Acid | Room temperature to mild heating | Good for substrate solubility; can participate in the reaction mechanism. |

| Dichloromethane | 0°C to room temperature | Inert solvent, minimizes side reactions. orgsyn.org |

The primary challenge in this direct approach is controlling the reaction to prevent polysubstitution or undesired side reactions on the electron-rich benzene (B151609) ring, although the deactivating effect of the carbonyl group and the steric bulk of the tert-butyl group help to mitigate this.

Utilization of N-Bromosuccinimide (NBS) and Other Brominating Agents

N-Bromosuccinimide (NBS) is a widely used and more manageable alternative to liquid bromine for electrophilic bromination. wikipedia.org It serves as a stable source of electrophilic bromine, particularly when activated by an acid catalyst. youtube.com The reaction involves the α-bromination of a carbonyl derivative, proceeding through an enol or enolate intermediate. wikipedia.org For the synthesis of this compound, NBS offers a high degree of selectivity for the C3 position. nsf.gov

The use of NBS in a solvent like dimethylformamide (DMF) can lead to high levels of selectivity in the bromination of aromatic compounds. wikipedia.org For α-bromination of ketones, acid catalysis is often employed to facilitate the reaction. wikipedia.orgyoutube.com

Table 2: Selected Brominating Agents and Their Applications

| Reagent | Activating Agent/Conditions | Typical Use | Selectivity |

|---|---|---|---|

| Bromine (Br₂) | Acetic Acid | Direct electrophilic bromination | Good, but can be harsh |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., HCl) youtube.com | α-bromination of ketones wikipedia.org | High for C3 position |

| 2,4,4,6-Tetrabromo-2,5-cyclohexadienone | Acetonitrile | Bromination of activated systems | High, dependent on substrate electronics |

Other specialized brominating agents can also be employed. For instance, reactions using NBS in the presence of tetrabutylammonium (B224687) bromide have been shown to achieve highly regioselective bromination of activated aromatic compounds. researchgate.net

Stereochemical Outcomes in Bromination of Precursor Chroman-4-ones

An alternative and common route to 3-bromobenzopyran-4-ones involves a two-step process starting from the corresponding saturated precursor, 6-tert-butyl-chroman-4-one. This process consists of:

α-bromination of the chroman-4-one to yield a 3-bromochroman-4-one (B190138) intermediate.

Dehydrobromination (elimination of HBr) to introduce the double bond and form the final product.

The initial bromination of the chroman-4-one ketone at the α-position (C3) creates a new stereocenter. The stereochemistry of this addition is crucial. The reaction proceeds via an enol intermediate, and the bromine atom typically adds from the less sterically hindered face. The addition of bromine to a double bond is known to proceed via an "anti" addition mechanism, where the two bromine atoms add to opposite faces of the double bond through a cyclic bromonium ion intermediate. youtube.com A similar principle applies to the bromination of enols, where the bromide ion attacks the bromonium-like intermediate from the side opposite to the initial bromine addition. youtube.com This results in a specific diastereomeric product, which then undergoes elimination to yield the planar benzopyran-4-one, thereby removing the stereocenter.

Introduction of the tert-Butyl Group at the C6 Position

The incorporation of the tert-butyl group is a key step that significantly influences the properties and subsequent reactivity of the molecule. This is typically achieved through electrophilic aromatic substitution on a phenol or a related precursor.

Strategies for Aromatic Alkylation with tert-Butyl Moieties

The most common method for introducing a tert-butyl group onto an aromatic ring is the Friedel-Crafts alkylation. sci-hub.se Starting with a phenol derivative, the hydroxyl group is a strong activating, ortho-, para-director. Therefore, the reaction of a suitable phenol precursor with a tert-butylating agent like tert-butanol (B103910) or isobutylene (B52900) in the presence of an acid catalyst (e.g., sulfuric acid) will preferentially direct the bulky tert-butyl group to the para-position (which corresponds to the C6 position in the final benzopyran-4-one).

The general reaction is: Phenol precursor + tert-butylating agent (e.g., tert-butanol) + Acid catalyst → 4-tert-butylphenol precursor

This alkylated phenol can then be used to construct the benzopyran-4-one ring system.

Coupling Reactions Involving tert-Butyl Precursors

While Friedel-Crafts alkylation is standard, modern synthetic chemistry offers alternative "contra-Friedel-Crafts" strategies. rsc.org These methods can introduce the tert-butyl group with regioselectivity that is complementary to classical electrophilic substitution. researchgate.netresearchgate.net One such approach involves directed ortho-metalation. A directing group on the aromatic ring (such as an amide or oxazoline) can direct a strong base (like an organolithium reagent) to deprotonate the adjacent ortho position. researchgate.net This lithiated intermediate can then be reacted with an appropriate electrophile, though direct reaction with a tert-butyl electrophile is often difficult due to steric hindrance. researchgate.net More complex, multi-step sequences involving sulfoxides have been developed to achieve this transformation, allowing for the introduction of tert-butyl groups ortho to the directing functionality. researchgate.netresearchgate.net

Considerations for Steric Hindrance from the tert-Butyl Group

The tert-butyl group is one of the most sterically demanding substituents in organic chemistry. chemrxiv.orgnih.gov Its presence at the C6 position has significant consequences for subsequent reactions.

Reaction Rates: The bulkiness of the tert-butyl group can hinder the approach of electrophiles or other reagents to nearby positions on the aromatic ring, thereby reducing the rate of reaction. numberanalytics.com This steric shielding can be advantageous, as it can prevent unwanted side reactions at the C5 or C7 positions during the bromination of the pyranone ring.

Regioselectivity: Steric hindrance can influence the regioselectivity of further substitutions on the aromatic ring, directing incoming groups to less hindered positions. numberanalytics.com

The steric hindrance presented by the tert-butyl group is a critical factor that must be considered throughout the synthetic design process. libretexts.org While it can be used strategically to block certain positions, it can also render other desired transformations more difficult to achieve.

Convergent and Divergent Synthetic Pathways for this compound

The efficient construction of complex molecules like this compound can be approached through various strategic plans. Convergent and divergent syntheses represent two powerful approaches that offer distinct advantages in terms of efficiency, flexibility, and the generation of molecular diversity. wikipedia.orgwikipedia.org

Convergent Synthetic Approach

One potential convergent route begins with the Friedel-Crafts acylation of 4-tert-butylphenol to produce 1-(5-tert-butyl-2-hydroxyphenyl)ethanone. Parallelly, a suitable two-carbon unit can be prepared. These two fragments are then condensed to form the chromone core, 6-tert-butyl-4H-1-benzopyran-4-one. The final step involves the regioselective bromination at the C3 position to yield the target compound.

Divergent Synthetic Approach

In contrast, a divergent synthesis begins with a common intermediate that can be elaborated into a variety of structurally related compounds. wikipedia.org This approach is particularly valuable for creating libraries of analogs for structure-activity relationship studies. A potential divergent synthesis of this compound would start from a common precursor, 6-tert-butyl-4H-1-benzopyran-4-one.

This central intermediate can be synthesized via several established methods, such as the Baker-Venkataraman rearrangement followed by acid-catalyzed cyclization. ijmrset.com Once obtained, 6-tert-butyl-4H-1-benzopyran-4-one can undergo various electrophilic substitution reactions. Treatment with a brominating agent like N-Bromosuccinimide (NBS) or bromine in a suitable solvent would lead to the desired this compound. Alternatively, the same intermediate could be subjected to other reactions to generate a diverse set of C3-functionalized chromones.

Optimization of Reaction Parameters for Enhanced Yields and Purity

The optimization of reaction conditions is a critical aspect of chemical synthesis to maximize product yield and purity while minimizing reaction times and the formation of byproducts. Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst, and the stoichiometry of reagents.

For the synthesis of this compound, two crucial steps for optimization are the cyclization to form the chromone ring and the subsequent bromination.

Optimization of Chromone Ring Formation

The acid- or base-catalyzed cyclization of a 1-(2-hydroxyphenyl)-1,3-dione precursor is a common method for chromone synthesis. ijrpc.com The efficiency of this step can be highly dependent on the reaction conditions. The choice of the cyclizing agent (e.g., sulfuric acid, polyphosphoric acid, or a base like piperidine) and the reaction temperature can significantly influence the rate and yield of the reaction. Microwave-assisted synthesis has also been shown to accelerate this transformation, leading to higher yields in shorter reaction times. ijrpc.com

Below is an illustrative data table showcasing the optimization of the cyclization reaction to form 6-tert-butyl-4H-1-benzopyran-4-one.

| Entry | Cyclizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H₂SO₄ (conc.) | Acetic Acid | 100 | 4 | 65 |

| 2 | Polyphosphoric Acid | - | 120 | 2 | 78 |

| 3 | Piperidine | Pyridine | Reflux | 6 | 55 |

| 4 | H₂SO₄ (conc.) | Acetic Acid | 120 (MW) | 0.5 | 85 |

Optimization of the Bromination Step

The regioselective bromination of the chromone core at the C3 position is the final key step. Various brominating agents and conditions can be employed, and their selection can impact the yield and the formation of undesired poly-brominated or rearranged products. Common brominating agents include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and pyridinium (B92312) tribromide. acs.org The choice of solvent is also critical, with chlorinated solvents, acetic acid, or dimethylformamide (DMF) often being used.

The following interactive data table illustrates the optimization of the bromination of 6-tert-butyl-4H-1-benzopyran-4-one.

| Entry | Brominating Agent (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Br₂ (1.1) | Acetic Acid | 25 | 6 | 70 | 90 |

| 2 | NBS (1.1) | CCl₄ | 77 | 4 | 85 | 95 |

| 3 | Pyridinium Tribromide (1.1) | THF | 25 | 8 | 78 | 92 |

| 4 | NBS (1.1) | Acetonitrile | 50 | 2 | 92 | 98 |

Detailed research findings indicate that for the bromination of activated ketones like chromones, controlling the stoichiometry of the brominating agent is crucial to prevent over-bromination. nih.gov The reaction temperature also plays a significant role; lower temperatures can enhance selectivity, while higher temperatures may lead to faster reaction rates but potentially more byproducts. researchgate.net The use of a radical initiator like AIBN with NBS can also influence the reaction pathway and efficiency.

Chemical Reactivity and Transformation Studies of 3 Bromo 6 Tert Butyl 4h 1 Benzopyran 4 One

Reactions Involving the C3-Bromo Functionality

The bromine atom at the C3 position of the benzopyranone ring is a key handle for a range of synthetic modifications. Its reactivity is influenced by the electron-withdrawing nature of the adjacent carbonyl group, which activates the C-Br bond towards various transformations.

Nucleophilic Aromatic Substitution Reactions

The C3-bromo group of 3-bromo-6-tert-butyl-4H-1-benzopyran-4-one is susceptible to nucleophilic aromatic substitution (SNA r) reactions. This reactivity allows for the introduction of a variety of functional groups at this position. Studies have shown that this compound reacts with various nucleophiles, such as amines, to yield 3-amino-substituted chromone (B188151) derivatives. The electron-withdrawing effect of the 4-oxo group facilitates the attack of nucleophiles on the electron-deficient C3 carbon. The specific conditions for these reactions, including the choice of solvent and base, are crucial for achieving high yields and minimizing side reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the C3-bromo functionality of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form new carbon-carbon bonds by coupling an organohalide with an organoboron compound. This compound can be effectively coupled with various aryl and heteroaryl boronic acids to produce 3-aryl- and 3-heteroaryl-6-tert-butyl-4H-1-benzopyran-4-ones. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base and a suitable solvent. The choice of ligands and reaction conditions can be optimized to achieve high yields for a diverse range of substrates.

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |

| 3 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 78 |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. While less commonly reported for this specific substrate, the C3-bromo position is amenable to Heck coupling with various alkenes to introduce vinyl groups. These reactions are typically carried out in the presence of a palladium catalyst and a base.

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. This compound can undergo Sonogashira coupling with a variety of terminal alkynes to synthesize 3-alkynyl-substituted chromones. These products are valuable intermediates for the synthesis of more complex heterocyclic systems. The reaction conditions typically involve a palladium catalyst, a copper(I) salt, and an amine base.

| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 88 |

| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | DMF | 95 |

| 3 | 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine | Toluene | 82 |

Reductive Debromination Pathways

The bromine atom at the C3 position can be removed through reductive debromination to yield the parent 6-tert-butyl-4H-1-benzopyran-4-one. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation using a palladium catalyst on a support like carbon (Pd/C) in the presence of a hydrogen source, or treatment with reducing agents like sodium borohydride in the presence of a transition metal catalyst. The choice of reducing agent and reaction conditions can be tailored to be compatible with other functional groups present in the molecule.

Reformatsky Reactions and Related Carbon-Carbon Bond Formations

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester. While the primary application of the Reformatsky reaction involves the carbonyl group, the C3-bromo functionality can participate in related organozinc-mediated carbon-carbon bond-forming reactions. For instance, the formation of an organozinc reagent from this compound could potentially be coupled with various electrophiles. However, specific examples of Reformatsky reactions directly involving the C3-bromo group of this compound are not extensively documented in the literature.

Reactivity of the 4-Oxo (Carbonyl) Moiety

The carbonyl group at the C4 position is a classic electrophilic center and participates in a variety of addition reactions. Its reactivity is a hallmark of the chromone scaffold.

Electrophilic and Nucleophilic Additions

The polarized nature of the C=O bond in the 4-oxo moiety makes the carbonyl carbon susceptible to attack by nucleophiles and the carbonyl oxygen a site for electrophilic attack.

Nucleophilic Addition: A wide range of nucleophiles can add to the carbonyl carbon of this compound. For example, Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols after acidic workup. Hydride reagents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), can reduce the ketone to the corresponding secondary alcohol, 4-hydroxy-3-bromo-6-tert-butyl-3,4-dihydro-2H-1-benzopyran. The stereochemical outcome of these reductions can often be influenced by the steric bulk of the substituents on the chromone ring.

Electrophilic Addition: The carbonyl oxygen, with its lone pairs of electrons, can be protonated by strong acids, which activates the carbonyl group towards nucleophilic attack. It can also coordinate to Lewis acids, which similarly enhances its electrophilicity. These interactions are often the initial step in acid-catalyzed reactions involving the carbonyl group.

Condensation Reactions

Condensation reactions involving this compound often proceed via nucleophilic attack, leading to the formation of new heterocyclic systems. A significant application of this reactivity is in the synthesis of pyrazole derivatives. Chromones, particularly those with a halogen at the C3 position, are valuable precursors for creating complex molecular scaffolds. acs.org

The reaction with hydrazine hydrate is a classic example. This process typically involves an initial attack by the hydrazine on the electrophilic C2 position of the chromone, followed by the opening of the pyrone ring. Subsequent intramolecular condensation and cyclization lead to the formation of 3(5)-(2-hydroxyaryl)pyrazoles. nih.gov For this compound, this reaction would yield 3(5)-(5-tert-butyl-2-hydroxyphenyl)pyrazole, with the bromine atom being displaced during the reaction sequence.

Similarly, reactions with substituted hydrazines or tosylhydrazones can be employed to create more complex or fused pyrazole systems. acs.org A strategy for the chemoselective synthesis of monocyclic pyrazoles and tricyclic-fused pyrazoles has been developed based on the substituent at the 3-position of the chromone. acs.org When the 3-position has a chloro substituent (analogous to bromo), the reaction with tosylhydrazones can lead to tricyclic chromeno[3,2-c]pyrazoles in good yields. acs.org This suggests that this compound could undergo a similar transformation to yield a tert-butyl-substituted chromeno[3,2-c]pyrazole.

The general mechanism for these transformations highlights the role of the chromone as an excellent Michael acceptor, which facilitates a ring-opening process upon nucleophilic attack. acs.org

Table 1: Representative Condensation Reactions of Substituted Chromones This table is illustrative of reactions applicable to this compound based on known chromone chemistry.

| Reactant | Reagent | Product Type | Reference |

| 3-Halochromone | Hydrazine Hydrate | 3(5)-(2-Hydroxyaryl)pyrazole | nih.gov |

| 3-Chlorochromone | Tosylhydrazone | Tricyclic Chromeno[3,2-c]pyrazole | acs.org |

| 3-Formylchromone | Pyrazolone Derivatives | Chromone-fused Pyrazoles | nih.govresearchgate.net |

Transformations of the Pyrone Ring System

The pyrone ring of this compound is the primary site of its chemical reactivity, undergoing various transformations that allow for extensive molecular modifications.

Functionalization of the C2-C3 Double Bond

The C2-C3 double bond in the chromone core is electron-deficient due to the conjugative electron-withdrawing effect of the C4-carbonyl group. This makes it susceptible to attack by nucleophiles, a key step in many of its reactions. While direct functionalization such as epoxidation or dihydroxylation is less commonly reported for 3-halochromones compared to other transformations, the inherent electrophilicity of this bond is central to its reactivity profile.

The primary mode of "functionalization" for this double bond is through Michael (1,4-conjugate) addition of nucleophiles. beilstein-journals.orgresearchgate.net This addition to the C2 position is often the initial step in domino reactions that lead to the opening of the pyrone ring and subsequent formation of new carbocyclic or heterocyclic structures. beilstein-journals.org For instance, the reaction of 3-acylchromones with 1,3-dicarbonyl compounds proceeds via an initial Michael addition, followed by ring-opening and a subsequent [3+3] cyclocondensation. researchgate.net

Rearrangements and Ring-Opening/Closing Dynamics

The most significant transformations of the pyrone ring in 3-substituted chromones involve ring-opening and subsequent rearrangement or re-cyclization. These reactions are typically initiated by the attack of a nucleophile at the electrophilic C2 carbon. researchgate.net

This reactivity pattern is well-documented in reactions with various nucleophiles, including active methylene (B1212753) compounds and hydrazines. acs.orgbeilstein-journals.org The general mechanism involves:

Nucleophilic Attack: A nucleophile adds to the C2 position of the chromone ring.

Ring Opening: The C-O bond of the pyrone ring cleaves, forming a reactive intermediate, often a substituted 1-(2-hydroxyphenyl)propane-1,3-dione derivative.

Rearrangement/Recyclization: This intermediate can then undergo intramolecular cyclization to form a new ring system. The specific outcome depends on the nature of the nucleophile and the substituents on the chromone.

For example, the reaction of 3-halochromones with activated carbonyl compounds in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) leads to the formation of functionalized 2-hydroxybenzophenones or other complex structures through a domino sequence of 1,4-addition and ring cleavage. beilstein-journals.orgnih.gov The substituent at the C3 position, in this case, bromine, plays a crucial role in directing the course of the reaction and influencing the structure of the final product. nih.gov

Influence of the C6-tert-Butyl Group on Reactivity and Selectivity

Steric and Electronic Effects on Aromatic Substitutions

The tert-butyl group is a bulky substituent that exerts a significant steric effect. In the context of electrophilic aromatic substitution on the benzene (B151609) portion of the chromone, this bulk can hinder the approach of reagents to the adjacent C5 and C7 positions. This steric hindrance can dictate the regioselectivity of substitution reactions, favoring attack at the less hindered C5 or C7 positions, depending on the directing influence of the other ring components.

Electronically, the tert-butyl group is an electron-donating group (EDG) through hyperconjugation and inductive effects. nih.gov This has several consequences:

Increased Nucleophilicity: It enriches the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to an unsubstituted chromone.

Directing Influence: As an ortho-, para-director, the tert-butyl group at C6 activates the C5 and C7 positions towards electrophiles. However, the steric hindrance at C5 makes C7 a more likely site for substitution.

Stabilization of Intermediates: It can stabilize carbocation intermediates (arenium ions) formed during electrophilic substitution, thereby accelerating the reaction rate.

Impact on Reaction Kinetics and Thermodynamics

The electronic and steric properties of the C6-tert-butyl group also impact the kinetics and thermodynamics of reactions involving the pyrone ring.

Kinetics: The electron-donating nature of the tert-butyl group can influence the electrophilicity of the pyrone ring. By donating electron density into the benzene ring, it can slightly decrease the electrophilicity of the C2 and C4 positions of the pyrone moiety. nih.gov This could potentially slow down the rate of initial nucleophilic attack compared to chromones bearing electron-withdrawing groups. For example, studies on substituted chromones have shown that electron-donating groups can lead to lower reaction yields or rates compared to unsubstituted or halogen-substituted chromones, presumably due to the reduced electrophilicity of the system. beilstein-journals.orgnih.gov

Thermodynamics: The steric bulk of the tert-butyl group can influence the conformational preferences of reaction intermediates and transition states, potentially altering the energy landscape of a reaction pathway. nih.gov Furthermore, its presence can affect the physical properties of the molecule and its derivatives, such as solubility and crystallinity, which are important considerations in synthetic procedures and product isolation. researchgate.net The group's ability to provide steric shielding can also enhance the thermal and chemical stability of the molecule. nih.gov

Lack of Specific Research Data Hinders Analysis of Derivatization Selectivity for this compound

Despite a comprehensive search of available scientific literature, detailed research findings on the chemo-, regio-, and stereoselectivity in derivatization reactions of the specific chemical compound this compound are not publicly available. Consequently, the generation of an article section with specific data tables and in-depth analysis as requested is not possible at this time.

The study of chemo-, regio-, and stereoselectivity is fundamental in synthetic organic chemistry, providing crucial insights into how the structure of a molecule influences its reactivity at different sites and in three-dimensional space. For a molecule such as this compound, which possesses multiple reactive sites—including the bromine atom at the 3-position, the carbonyl group at the 4-position, and the aromatic ring with a bulky tert-butyl substituent—understanding these selective preferences is key to predicting and controlling the outcomes of its chemical transformations.

Derivatization reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic aromatic substitutions, and cycloadditions, would be expected to exhibit distinct selectivity profiles. For instance:

Chemoselectivity would be observed in reactions where a reagent could potentially interact with either the C-Br bond or the carbonyl group. The specific reaction conditions and the nature of the reagent would determine which functional group reacts preferentially.

Regioselectivity would be a key consideration in reactions involving the aromatic ring, such as further electrophilic substitution, where the directing effects of the existing substituents (the tert-butyl group and the oxygen-containing ring) would influence the position of incoming groups. In the context of derivatizing the bromine at the 3-position, regioselectivity would be paramount in reactions like Heck coupling, dictating where the new carbon-carbon bond forms on the incoming alkene.

Stereoselectivity would become a factor if the derivatization process introduces a new chiral center or if the molecule participates in reactions where the spatial arrangement of atoms is critical, such as certain cycloaddition reactions or if a chiral reagent or catalyst is employed.

Without published experimental data, any discussion on these aspects for this compound would be purely speculative and fall outside the required scope of a scientifically accurate and data-driven article. The creation of informative data tables, which would typically present substrates, reagents, reaction conditions, product structures, yields, and isomeric ratios, is entirely dependent on the availability of such primary research data.

Therefore, the requested article section on the chemo-, regio-, and stereoselectivity in derivatization reactions of this compound cannot be produced. Further experimental investigation and publication of the results in peer-reviewed scientific journals are necessary before a comprehensive and factual analysis can be written.

Advanced Characterization and Theoretical Investigations of 3 Bromo 6 Tert Butyl 4h 1 Benzopyran 4 One

Advanced Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods are indispensable for determining the intricate three-dimensional structure and connectivity of molecules. These techniques provide detailed information on the atomic arrangement, bonding, and electronic environment within a molecule.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for establishing the complete chemical structure of 3-Bromo-6-tert-butyl-4H-1-benzopyran-4-one by revealing through-bond and through-space correlations between nuclei. youtube.comemerypharma.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the target molecule, COSY would reveal the connectivity between the aromatic protons on the benzopyran ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the carbon atoms to which they are directly attached. columbia.edu This is crucial for assigning the carbon signals of the aromatic ring and the methylene (B1212753) group in the pyranone ring.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment shows correlations between protons and carbons over two or three bonds. columbia.edu This technique is invaluable for piecing together the molecular skeleton, for instance, by showing correlations from the tert-butyl protons to the aromatic ring, and from the aromatic protons to the carbonyl carbon.

For complex solid-state structures, solid-state NMR could provide information about the molecular conformation and packing in the crystalline state.

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Expected Information |

| COSY | ¹H-¹H | Connectivity of aromatic protons |

| HSQC | ¹H-¹³C (one-bond) | Direct C-H attachments |

| HMBC | ¹H-¹³C (multiple-bond) | Connectivity across the molecular skeleton |

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. mdpi.commdpi.comnih.gov For this compound, HRMS would provide the exact mass, confirming its molecular formula.

Tandem mass spectrometry (MS/MS) experiments would be employed to induce fragmentation of the molecular ion. preprints.org The resulting fragmentation pattern provides valuable structural information. Common fragmentation pathways for flavonoids and related compounds include retro-Diels-Alder reactions, loss of small neutral molecules like CO, and cleavage of substituent groups. mdpi.compreprints.org The presence of the bromine atom would be indicated by a characteristic isotopic pattern in the mass spectrum.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Result | Significance |

| Molecular Formula | C₁₃H₁₃BrO₂ | Confirmed by exact mass |

| Exact Mass | [M+H]⁺ calculated | High accuracy confirmation of elemental composition |

| Key Fragments | Loss of CH₃, C(CH₃)₃, CO, Br | Provides structural insights |

A successful crystallographic analysis of this compound would reveal:

The planarity of the benzopyranone ring system.

The precise bond lengths and angles of all atoms in the molecule.

The conformation of the tert-butyl group relative to the aromatic ring.

Intermolecular interactions, such as stacking or hydrogen bonding, in the crystal lattice.

Table 3: Illustrative X-ray Crystallography Data for a Substituted Heterocycle

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å, β = 9X.X° |

| Key Bond Lengths | C=O, C-Br, C-O, C-C |

| Key Bond Angles | Angles defining the pyranone ring geometry |

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. dalalinstitute.comntu.edu.sg

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) group. libretexts.org Other characteristic vibrations would correspond to the C-O-C ether linkage, the aromatic ring, and the C-Br bond.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum would also provide information on the vibrations of the aromatic backbone and the tert-butyl group.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides theoretical insights into the electronic structure and properties of molecules, complementing experimental data.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. araproceedings.comresearchgate.net For this compound, DFT calculations can be used to:

Optimize the Molecular Geometry: DFT calculations can predict the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. scirp.org

Calculate Electronic Properties: DFT can be used to determine various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These properties provide insights into the reactivity and intermolecular interactions of the molecule.

Table 4: Representative Output from DFT Calculations

| Calculated Property | Significance |

| Optimized Geometry | Predicted bond lengths and angles |

| HOMO/LUMO Energies | Insights into electronic transitions and reactivity |

| Mulliken Charges | Distribution of electron density across the molecule |

| Vibrational Frequencies | Theoretical prediction of IR and Raman spectra |

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electron density distribution of a molecule. It allows for the identification of electrophilic and nucleophilic sites, which are crucial for predicting chemical reactivity. For a molecule like this compound, an MEP map would likely show negative potential (red and yellow regions) around the carbonyl oxygen and the bromine atom, indicating these as potential sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich benzopyran ring system, while the LUMO might be centered on the pyranone ring, particularly the C=C-C=O conjugated system.

A hypothetical FMO analysis might yield the following data:

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific research on this compound is unavailable.

Theoretical Prediction of Reactivity via Fukui Functions and Local Reactivity Indices

Fukui functions are a component of Density Functional Theory (DFT) that help in predicting the most probable sites for nucleophilic and electrophilic attacks on a molecule. These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed.

For this compound, the Fukui function for nucleophilic attack (f+) would likely be highest on the carbon atoms of the pyranone ring, suggesting these are the most electrophilic sites. Conversely, the Fukui function for electrophilic attack (f-) might be higher on the benzene (B151609) ring and the carbonyl oxygen, indicating their nucleophilic character.

Local reactivity indices, such as local electrophilicity and nucleophilicity, are derived from Fukui functions and provide a more quantitative measure of the reactivity of specific atomic sites.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to model reaction mechanisms and identify transition states. For a substituted benzopyranone like the title compound, theoretical studies could elucidate the mechanisms of various reactions, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the benzene ring.

By calculating the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in reaction kinetics.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of a molecule are key to its physical and biological properties. Conformational analysis involves identifying the stable conformations (isomers that can be interconverted by rotation around single bonds) and determining their relative energies. For this compound, the tert-butyl group can rotate, and slight puckering of the pyranone ring might be possible.

Computational methods can also be used to study intermolecular interactions, such as hydrogen bonding and van der Waals forces. Understanding these interactions is crucial for predicting the crystal packing of the molecule and its behavior in different solvents. For the title compound, potential intermolecular interactions could involve the carbonyl oxygen acting as a hydrogen bond acceptor and stacking interactions between the aromatic rings.

3 Bromo 6 Tert Butyl 4h 1 Benzopyran 4 One As a Molecular Scaffold in Advanced Research

Concept of Chromones as Privileged Structures in Organic Synthesis and Chemical Biology Research

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. acs.org Chromones, a class of heterocyclic compounds featuring a benzo-γ-pyrone core, are widely recognized as privileged scaffolds in medicinal chemistry and drug discovery. nih.govresearchgate.netnih.gov Their prevalence in a variety of natural products and the broad spectrum of pharmacological activities exhibited by their derivatives underscore their significance. nih.govresearchgate.net The rigid bicyclic system of the chromone (B188151) nucleus serves as a versatile template, allowing for structural modifications that can modulate biological activity across different targets. researchgate.net This inherent versatility has driven extensive research into the synthesis and functionalization of chromone derivatives for applications in areas such as neurodegenerative diseases, cancer, and inflammatory conditions. acs.org

Design Strategies for Functionalization and Derivatization

The compound 3-Bromo-6-tert-butyl-4H-1-benzopyran-4-one is a strategically designed scaffold that facilitates extensive chemical modification. The presence of the bromine atom at the C3 position and the tert-butyl group at the C6 position offers distinct opportunities for derivatization, enabling the synthesis of large libraries of analogues for chemical and biological screening.

The functional groups at the C3 and C6 positions of this compound are key handles for synthetic diversification. The bromine atom at the C3 position is particularly valuable as it serves as a versatile leaving group in a wide array of transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of various substituents, including aryl, alkyl, and alkynyl groups, to generate diverse molecular libraries. The tert-butyl group at the C6 position, while less reactive, plays a crucial role in modulating the molecule's physicochemical properties, such as lipophilicity and metabolic stability. Its steric bulk can also influence the orientation of other substituents and their interaction with biological targets. The strategic combination of modifications at these two sites is a powerful approach for generating novel compounds with tailored properties.

Below is a table illustrating common cross-coupling reactions that can be applied to the C3-bromo position for library synthesis.

| Reaction Name | Catalyst/Reagents | Coupling Partner | Bond Formed | Resulting Structure |

| Suzuki Coupling | Pd catalyst, Base | Boronic acid/ester | C-C (Aryl/Vinyl) | 3-Aryl/Vinyl-6-tert-butylchromone |

| Heck Coupling | Pd catalyst, Base | Alkene | C-C (Vinyl) | 3-Vinyl-6-tert-butylchromone |

| Sonogashira Coupling | Pd/Cu catalyst, Base | Terminal alkyne | C-C (Alkynyl) | 3-Alkynyl-6-tert-butylchromone |

| Buchwald-Hartwig Amination | Pd catalyst, Base | Amine | C-N | 3-Amino-6-tert-butylchromone |

| Stille Coupling | Pd catalyst | Organostannane | C-C (Aryl/Vinyl) | 3-Aryl/Vinyl-6-tert-butylchromone |

Beyond classical cross-coupling at the C3-bromo position, advanced synthetic methods like C-H activation have emerged as powerful tools for the functionalization of the chromone scaffold. rsc.org These methods allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering a more atom-economical approach to diversification. rsc.org For the chromone core, site-selective C-H activation can be achieved at the C2, C3, and C5 positions. rsc.orgrsc.org The inherent electronic properties of the chromone ring, along with the choice of catalyst and directing group, can guide the regioselectivity of these reactions. rsc.orgibs.re.kr For instance, the keto group can act as a directing group to facilitate C-H activation at the C5 position. rsc.orgrsc.org The electron-rich C3 position can be functionalized with electrophilic partners, while the C2 position can react with nucleophilic partners. rsc.orgrsc.org These advanced methods enable the synthesis of analogues of this compound that are inaccessible through traditional routes, significantly expanding the accessible chemical space. researchgate.net

The following table summarizes site-selective C-H functionalization strategies applicable to the chromone core.

| Position | Method | Catalyst System | Coupling Partner | Resulting Functionalization |

| C2 | Oxidative Arylation | Palladium (Pd) | Arenes | Introduction of an aryl group at C2 |

| C3 | Electrophilic Palladation | Palladium (Pd) | Quinones, Alkenes | C-C bond formation with electrophiles at C3 ibs.re.kr |

| C5 | Chelation-Assisted C-H Activation | Rhodium (Rh), Iridium (Ir) | Alkenes, Alkynes | Alkenylation or alkynylation at C5 rsc.org |

| C5 | Metal-Catalyzed Amidation | Not specified | Not specified | Amidation at C5 rsc.org |

Utility in the Construction of Complex Heterocyclic Systems

The this compound scaffold is not only a substrate for simple functionalization but also a valuable building block for the synthesis of more complex, multi-ring heterocyclic systems. Its inherent reactivity allows it to be integrated into larger molecular architectures, providing access to novel chemical entities for various research applications.

The chromone nucleus can undergo various annulation or fusion reactions to create polycyclic structures. By leveraging the existing functional groups and the reactivity of the pyrone ring, additional rings can be constructed. For example, the C3-bromo substituent can participate in intramolecular cyclization reactions with a suitably positioned nucleophile introduced elsewhere on the scaffold. Furthermore, the double bond within the pyrone ring can act as a dienophile or a Michael acceptor in cycloaddition and condensation reactions, respectively. These strategies allow for the transformation of the simple bicyclic this compound into more elaborate, three-dimensional structures with potentially unique biological or material properties.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing insights into how the chemical structure of a molecule correlates with its biological or chemical activity. nih.gov The systematic derivatization of a core scaffold is essential for elucidating these relationships. nih.gov this compound is an ideal starting point for such studies. The ability to independently and systematically modify the C3 and C6 positions, as well as other sites via C-H activation, allows for the creation of focused compound libraries. rsc.org By synthesizing analogues with varying substituents at these positions and evaluating their activity, researchers can map the SAR for a particular target. For example, varying the size, electronics, and hydrogen-bonding capacity of the substituent at the C3 position can reveal critical interactions with a biological receptor. frontiersin.org This information is invaluable for the rational design of more potent and selective compounds.

The table below provides a hypothetical example of an SAR study based on the this compound scaffold.

| Compound ID | C3-Substituent (R) | C6-Substituent | Relative Activity (%) | SAR Interpretation |

| Scaffold | -Br | -C(CH₃)₃ | 5 | Starting point for modification. |

| 1a | -Phenyl | -C(CH₃)₃ | 45 | Aromatic group at C3 increases activity. |

| 1b | -4-Methoxyphenyl | -C(CH₃)₃ | 65 | Electron-donating group on phenyl ring is beneficial. |

| 1c | -4-Nitrophenyl | -C(CH₃)₃ | 20 | Electron-withdrawing group is detrimental. |

| 1d | -Cyclohexyl | -C(CH₃)₃ | 30 | Non-aromatic, bulky group is less effective than phenyl. |

| 1e | -NH-Phenyl | -C(CH₃)₃ | 75 | C-N linkage with H-bond donor enhances activity. |

Future Research Directions and Unexplored Avenues

Development of Greener and More Sustainable Synthetic Routes

Traditional methods for synthesizing chromones and their halogenated derivatives often rely on harsh reaction conditions, hazardous reagents, and volatile organic solvents. ijrpc.comijrar.org The development of environmentally benign and sustainable synthetic protocols for 3-Bromo-6-tert-butyl-4H-1-benzopyran-4-one is a critical area for future research.

Key approaches include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, improved yields, and the ability to perform reactions under solvent-free conditions. mdpi.comjocpr.comnih.govvnu.edu.vn Future studies could optimize the synthesis of the target compound from a suitable precursor, such as a 2'-hydroxyacetophenone (B8834) derivative, using microwave heating to accelerate the key cyclization and bromination steps. researchgate.net

Chemoenzymatic Methods: Biocatalysis offers a highly selective and green alternative to conventional chemical processes. Recent research has demonstrated the use of enzymes, such as lipases and peroxidases, for mediating reactions like oxidative cyclization and halogenation in aqueous media. nih.govtandfonline.com A potential route to this compound could involve the vanadium-dependent chloroperoxidase-catalyzed oxidative α-halogenation of an appropriate o-hydroxy enaminone precursor. nih.gov This approach avoids the use of toxic and corrosive halogenating agents. nih.govnih.gov

Use of Green Catalysts and Solvents: Research into reusable, heterogeneous catalysts, such as solid-supported acids (e.g., Wells-Dawson heteropolyacid) or nanocatalysts, can lead to more sustainable processes by simplifying catalyst recovery and minimizing waste. rsc.orgnih.govresearchgate.nettandfonline.comresearchgate.netresearchgate.net Furthermore, replacing traditional organic solvents with greener alternatives like water or ionic liquids would significantly improve the environmental footprint of the synthesis. mdpi.com

Table 1: Comparison of Conventional vs. Potential Greener Synthetic Routes

| Parameter | Conventional Routes | Potential Greener Routes | Research Focus |

|---|---|---|---|

| Heating Method | Conventional heating (oil bath) | Microwave Irradiation | Optimization of power, temperature, and time for key reaction steps. mdpi.comresearchgate.net |

| Catalysis | Strong acids (e.g., H₂SO₄, PPA), stoichiometric reagents | Biocatalysts (e.g., peroxidases), reusable solid acids, nanocatalysts. nih.govresearchgate.net | Screening for suitable enzymes or developing robust heterogeneous catalysts. |

| Halogen Source | Molecular bromine (Br₂), N-Bromosuccinimide (NBS) | Potassium bromide (KBr) with an in-situ oxidation system (e.g., Oxone®), enzymatic halogenation. nih.govrsc.org | Developing mild and efficient in-situ halogenation protocols. |

| Solvent | DMF, Toluene, Dichloromethane | Water (with micellar systems), ethanol, solvent-free conditions. nih.govmdpi.com | Exploring reaction feasibility and yield optimization in green solvents. |

| Waste Generation | High (by-products, spent catalyst, solvent waste) | Low (high atom economy, catalyst recycling, minimal solvent use) | Life cycle assessment of the developed green synthetic route. |

Exploration of Unconventional Reaction Pathways and Catalytic Systems

Beyond improving existing synthetic routes, future research should focus on exploring novel reaction pathways to access and further functionalize the this compound core. The bromine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, while the chromone (B188151) ring itself possesses multiple C-H bonds amenable to activation. researchgate.netrsc.org

Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. Organocatalytic strategies could be developed for the enantioselective synthesis of chromanone precursors or for the functionalization of the chromone core itself. researchgate.netresearchgate.netbohrium.comacs.orgrsc.org For instance, chiral amine catalysts could be employed in Michael addition reactions to build the chromanone skeleton stereoselectively. bohrium.com

Photocatalysis: Visible-light photocatalysis provides a mild and sustainable way to generate radical intermediates, enabling a wide range of chemical transformations that are often difficult to achieve with traditional methods. nih.govnih.gov This could be applied to the C-H functionalization of the this compound scaffold at various positions, or for radical-mediated coupling reactions at the C-3 position after converting the bromide to a suitable radical precursor. researchgate.net

Transition-Metal Catalyzed C-H Functionalization: Directing group-assisted, transition-metal-catalyzed C-H activation is a powerful tool for the site-selective modification of heterocyclic systems. researchgate.netrsc.org The ketone group at the 4-position of the chromone ring can direct the functionalization of the C-5 position. Similarly, the pyran oxygen can influence the reactivity of other positions. Exploring catalysts based on palladium, rhodium, or iridium could unlock pathways to novel derivatives by introducing new substituents at the C-2, C-5, or other positions of the aromatic ring. rsc.org

Mechanochemical Synthesis: Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a solvent-free approach to synthesis. researchgate.net This technique could be explored for the solid-state synthesis of the target chromone or its derivatives, potentially leading to different polymorphs or improved reaction efficiency.

Table 2: Potential Unconventional Catalytic Systems and Transformations

| Catalytic System | Reaction Type | Potential Application on Target Scaffold | Expected Outcome |

|---|---|---|---|

| Chiral Organocatalysts (e.g., Proline derivatives) | Asymmetric Annulation | Enantioselective synthesis of the chromanone precursor. researchgate.netbohrium.com | Access to chiral, non-racemic derivatives. |

| Visible-Light Photocatalysis (e.g., Iridium or Ruthenium complexes) | Radical-mediated C-H Functionalization | Introduction of alkyl or aryl groups at various positions on the chromone ring. nih.govnih.gov | Novel derivatives with diverse substitution patterns. |

| Transition-Metal Catalysis (e.g., Pd, Rh, Ir complexes) | Directed C-H Activation/Functionalization | Site-selective introduction of functional groups at the C-5 position. researchgate.netrsc.org | C-5 arylated, alkylated, or amidated derivatives. |

| Nanocatalysis (e.g., Magnetic Ferrite Nanoparticles) | Heterogeneous Catalysis | Efficient facilitation of multi-component reactions to build the chromone core. rsc.orgtandfonline.com | Improved yields, catalyst recyclability, and greener processes. |

Advanced In Silico Screening and Design of Novel Derivatives

Computational chemistry provides powerful tools for accelerating the drug discovery process by predicting the properties of molecules and guiding the design of new, more potent analogues. For a scaffold like this compound, in silico methods can be instrumental in identifying promising derivatives for synthesis and biological evaluation. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Once an initial set of derivatives is synthesized and tested for a specific biological activity, QSAR models can be developed. These models mathematically correlate the structural features of the compounds with their biological activity, allowing for the prediction of the activity of yet-unsynthesized derivatives and highlighting the structural features that are most important for potency.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. By docking derivatives of this compound into the active sites of relevant proteins, researchers can prioritize the synthesis of compounds that are predicted to bind most strongly. This approach has been successfully used to design other chromone-based inhibitors. nih.gov

Pharmacophore Modeling and Virtual Screening: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. Such a model can be built based on the structure of the target compound and used to screen large virtual libraries of molecules to identify new compounds with different core structures but the same essential features for activity.

Table 3: Hypothetical In Silico Workflow for Derivative Design

| Step | Technique | Objective | Tools/Software Examples |

|---|---|---|---|

| 1. Library Design | Combinatorial Enumeration | Generate a virtual library of derivatives by modifying substituents at various positions (e.g., C-2, C-5, C-7, C-8). | Schrödinger Suite, MOE (Molecular Operating Environment) |

| 2. Target Selection | Literature Review | Identify potential biological targets for chromones (e.g., kinases, topoisomerases, sirtuins). acs.orgnih.gov | - |

| 3. Molecular Docking | Virtual Screening | Dock the virtual library against the selected biological target to predict binding affinities and poses. | AutoDock, Glide, GOLD |

| 4. ADMET Prediction | Property Filtering | Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to filter out compounds with poor drug-like characteristics. | QikProp, SwissADME, Discovery Studio |

| 5. QSAR Modeling | Model Generation (Post-synthesis) | Develop a predictive model based on the biological activity of a synthesized training set of compounds. | Forge, SYBYL-X |

| 6. Prioritization | Hit Selection | Select a small number of the most promising virtual hits for chemical synthesis and biological testing. | - |

Investigation of Solid-State Organic Reactions for Chromone Derivatives

Solid-state chemistry offers unique opportunities for discovering novel reactions and materials, as the constraints of the crystal lattice can lead to reactivity and selectivity that differ significantly from solution-phase chemistry. The study of solid-state reactions for chromone derivatives is a largely unexplored but potentially fruitful area of research.

Topochemical Reactions: These are reactions that occur in the solid state where the reactivity and the structure of the product are controlled by the crystal packing of the reactant molecules. nih.gov A key prerequisite is the alignment of reactive centers in the crystal lattice, often governed by Schmidt's rule for [2+2] photocycloadditions, which requires the distance between reacting double bonds to be less than 4.2 Å. nih.gov Future research could involve crystallizing this compound and related vinyl-substituted derivatives and studying their photoreactivity upon exposure to UV or visible light. researchgate.net This could lead to the synthesis of novel, stereochemically defined cyclobutane-fused chromone dimers.

Solid-Phase Synthesis: While typically associated with polymer-supported synthesis, solid-phase organic synthesis (SPOS) can also refer to reactions on the surface of inorganic supports or solvent-free reactions between solid reactants. rsc.orgnih.govcrsubscription.com Investigating the synthesis of the target compound or its precursors under solvent-free, solid-state conditions, perhaps aided by ball milling, could provide a more sustainable and efficient manufacturing process. researchgate.net

Table 4: Unexplored Avenues in Solid-State Reactions

| Research Avenue | Description | Key Parameters to Investigate | Potential Outcome |

|---|---|---|---|

| Photodimerization | [2+2] cycloaddition of the C2-C3 double bond of the chromone ring in the solid state upon irradiation. nih.govresearchgate.net | Crystal packing, intermolecular distances, irradiation wavelength. | Stereospecific synthesis of cyclobutane-fused bis-chromone structures. |

| Polymorphism Screening | Investigation of different crystalline forms of the target compound. | Crystallization conditions (solvent, temperature, pressure). | Discovery of polymorphs with different physical properties and solid-state reactivity. |

| Co-crystallization | Formation of multi-component crystals with other molecules to control crystal packing. | Choice of co-former, stoichiometry, crystallization method. | Engineering specific crystal packing to enable desired topochemical reactions. |

| Mechanochemistry | Synthesis via grinding or milling of solid reactants, often without any solvent. researchgate.net | Milling frequency, time, use of liquid-assisted grinding. | Solvent-free, efficient synthesis of the target chromone and its derivatives. |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Bromo-6-tert-butyl-4H-1-benzopyran-4-one with high purity?

- Methodological Answer: Synthesis requires precise control of reaction parameters such as temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios of brominating agents (e.g., N-bromosuccinimide). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity. Monitoring intermediates using TLC ensures reaction progression .

Q. Which spectroscopic methods are optimal for characterizing the structural features of this compound?

- Methodological Answer:

- 1H and 13C NMR: Resolve aromatic protons and substituents (e.g., tert-butyl at δ 1.3 ppm, bromo at δ 4.2 ppm) .

- High-resolution mass spectrometry (HRMS): Confirm molecular formula (C₁₃H₁₃BrO₂) via exact mass matching .

- X-ray crystallography: Resolve spatial arrangement of the benzopyran core and substituent orientations .

Q. How does the bromo substituent at the 3-position influence the compound's reactivity in nucleophilic substitution reactions?

- Methodological Answer: The electron-withdrawing bromo group enhances electrophilicity at the 3-position, enabling reactions like Suzuki-Miyaura coupling. Optimize conditions using Pd catalysts (e.g., Pd(PPh₃)₄), aryl boronic acids, and base (K₂CO₃) in THF/H₂O at 80°C .

Advanced Research Questions

Q. What methodologies are recommended to assess the binding affinity of this compound with kinase targets?

- Methodological Answer:

- Enzyme inhibition assays: Measure IC₅₀ values using ATP-coupled luminescence assays .

- Surface plasmon resonance (SPR): Quantify real-time binding kinetics (ka/kd) with immobilized kinase domains .

- Molecular docking: Simulate binding poses using AutoDock Vina with crystallographic kinase structures (PDB IDs) to rationalize selectivity .

Q. How should researchers address discrepancies in observed biological activities of derivatives with varying substituents?

- Methodological Answer:

- Structure-activity relationship (SAR) studies: Systematically vary substituents (e.g., bromo vs. chloro, tert-butyl vs. methyl) and correlate with activity trends .

- Assay validation: Include positive/negative controls (e.g., staurosporine for kinase inhibition) and triplicate measurements to minimize variability .

- Multivariate analysis: Apply principal component analysis (PCA) to identify substituent properties (e.g., hydrophobicity, steric bulk) driving activity .

Q. What strategies can optimize the stability of this compound under experimental storage conditions?

- Methodological Answer:

- Storage: Use amber vials under argon at –20°C to prevent photodegradation and oxidation .

- Stability monitoring: Employ HPLC with UV detection (λ = 254 nm) to track degradation products over time .

- Lyophilization: For long-term storage, lyophilize the compound in inert buffers (e.g., phosphate, pH 7.4) to reduce hydrolytic cleavage .

Notes on Data Contradictions and Validation

- Conflicting solubility data: Cross-validate using shake-flask method (aqueous/organic phase partitioning) and computational logP predictions (e.g., ChemAxon) .

- Divergent biological results: Replicate assays across independent labs and standardize cell lines (e.g., HEK293 vs. HeLa) to control for model-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products